2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
IUPAC Name: N-(2-fluorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
The compound contains a chlorophenoxy group, a fluorobenzyl group, and a tetrahydrothiophen-3-yl moiety
Preparation Methods
Synthetic Routes:
-
Direct Synthesis
- The compound can be synthesized directly by reacting 2-chlorophenol with 2-fluorobenzylamine, followed by acetylation with acetic anhydride.
- Reaction:
2-chlorophenol+2-fluorobenzylamine→Intermediate→Final Compound
-
Multistep Synthesis
- An alternative approach involves synthesizing the intermediate (tetrahydrothiophen-3-yl)acetamide first, followed by coupling with 2-chlorophenol and 2-fluorobenzylamine.
- This method allows better control over stereochemistry and purity.
Industrial Production:
- Industrial-scale production typically employs the direct synthesis route due to efficiency and cost considerations.
- Optimization of reaction conditions, catalysts, and purification methods is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation due to the sulfur atom in the tetrahydrothiophen-3-yl group.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for chlorination), and acetic anhydride (for acetylation).
Major Products: The reduced alcohol, chlorinated derivatives, and acetylated forms.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with enzymes, receptors, and cellular pathways.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Evaluate its use in polymer chemistry, materials science, or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its functional groups.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of both functional groups sets our compound apart.
Properties
Molecular Formula |
C19H19ClFNO4S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19ClFNO4S/c20-16-6-2-4-8-18(16)26-12-19(23)22(15-9-10-27(24,25)13-15)11-14-5-1-3-7-17(14)21/h1-8,15H,9-13H2 |
InChI Key |
QLWBIRKOYIPFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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